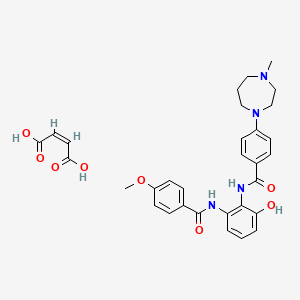

Darexaban maléate

Vue d'ensemble

Description

Darexaban maleate, also known as YM150 or YM-150, is a novel anticoagulant medication that is being developed for the prevention and treatment of thromboembolic disorders. It is a direct factor Xa inhibitor that works by blocking the activity of factor Xa, an enzyme that is responsible for the formation of blood clots. This drug has been studied for its potential to reduce thromboembolic events in patients with atrial fibrillation, deep vein thrombosis, and other conditions. In

Applications De Recherche Scientifique

Pharmacocinétique et pharmacodynamique

Le Darexaban a été utilisé dans des essais étudiant la prévention et la science fondamentale de la thromboembolie, de la pharmacodynamique et de la pharmacocinétique chez les Japonais, les Caucasiens . Il est rapidement absorbé et largement métabolisé dans le foie en son métabolite actif, le darexaban glucuronide (YM-222714) lors du métabolisme de premier passage via la glucuronidation .

Étude du métabolisme

Le métabolisme du darexaban se produit également dans l'intestin grêle, mais dans une bien moindre mesure . Cet aspect du métabolisme du Darexaban pourrait être crucial pour comprendre son absorption et son efficacité lorsqu'il est administré par voie orale.

Interaction avec d'autres médicaments

Des études ont été menées pour déterminer l'effet d'autres médicaments sur les concentrations sanguines du darexaban et de ses métabolites . Par exemple, une étude s'est concentrée sur l'effet du kétoconazole sur les concentrations sanguines du darexaban et de ses métabolites .

Sécurité et tolérance

La sécurité et la tolérance du darexaban ont été évaluées dans diverses études. Par exemple, une étude a évalué la sécurité et la tolérance d'une dose unique de darexaban seul et lorsqu'il est administré avec du kétoconazole .

Prévention de la thromboembolie

Le Darexaban a été utilisé dans des essais étudiant la prévention de la thromboembolie . La thromboembolie est une affection grave dans laquelle un caillot sanguin se forme dans un vaisseau sanguin et se déplace dans la circulation sanguine pour bloquer un autre vaisseau.

Études basées sur l'ethnicité

Des études ont été menées pour comprendre les effets du darexaban dans différents groupes ethniques, tels que les populations japonaises et caucasiennes . Ces études aident à comprendre comment les facteurs génétiques peuvent influencer l'efficacité et les effets secondaires du médicament.

Mécanisme D'action

Target of Action

Darexaban Maleate is a direct inhibitor of Factor Xa . Factor Xa is an essential blood coagulation factor that is responsible for the initiation of the coagulation cascade .

Mode of Action

Darexaban Maleate and its active metabolite, darexaban glucuronide, selectively and competitively inhibit Factor Xa . This inhibition suppresses prothrombin activity at the sites of blood clot (thrombus) formation . As a result, there is a decrease in blood clot formation in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by Darexaban Maleate is the coagulation cascade . By inhibiting Factor Xa, Darexaban Maleate prevents the conversion of prothrombin to its active form, thrombin . Thrombin is responsible for converting soluble fibrinogen to insoluble fibrin and activating platelets . Therefore, the inhibition of Factor Xa by Darexaban Maleate disrupts this pathway and reduces blood clot formation .

Pharmacokinetics

Darexaban Maleate is rapidly absorbed and extensively metabolized in the liver to its active metabolite, darexaban glucuronide, during first-pass metabolism via glucuronidation . The metabolism of Darexaban Maleate also occurs in the small intestine, but to a much lesser extent . These pharmacokinetic properties impact the bioavailability of Darexaban Maleate, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Darexaban Maleate’s action primarily involve the reduction of blood clot formation . By inhibiting Factor Xa, Darexaban Maleate prevents the formation of thrombin, thereby reducing the conversion of fibrinogen to fibrin and the activation of platelets . This leads to a decrease in blood clot formation, which can help prevent conditions such as venous thromboembolism, stroke in patients with atrial fibrillation, and possibly ischemic events in acute coronary syndrome .

Action Environment

These can include factors such as age, genetic makeup, diet, and the presence of other medications . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMPMUVISXATBH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365462-24-4 | |

| Record name | Benzamide, N-[2-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-methoxy-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365462-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darexaban maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAREXABAN MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03RTP2436R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of Darexaban maleate, and how does its metabolism impact its activity?

A1: Darexaban maleate is a direct Factor Xa inhibitor, meaning it directly blocks the activity of Factor Xa, a key enzyme in the coagulation cascade. [, ] This inhibition prevents the conversion of prothrombin to thrombin, ultimately reducing the formation of blood clots. [] Interestingly, Darexaban maleate is rapidly metabolized in the liver and intestine to Darexaban glucuronide, primarily by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 in the liver and UGT1A10 in the intestine. [] Importantly, Darexaban glucuronide exhibits equipotent pharmacological activity to Darexaban maleate itself, acting as the major active metabolite in the body. [, ]

Q2: How is Darexaban glucuronide, the active metabolite of Darexaban maleate, further metabolized in the body?

A2: While Darexaban glucuronide is the primary active form, it undergoes further metabolism, primarily N-oxidation, in the liver. [] This reaction is mainly catalyzed by Flavin-containing monooxygenase 3 (FMO3). [] The resulting Darexaban glucuronide N-oxides are considered minor metabolites and are eventually excreted. [] Understanding this metabolic pathway is crucial for assessing the drug's overall efficacy and duration of action.

Q3: How is Darexaban maleate absorbed and eliminated from the body following oral administration?

A3: Following oral administration, Darexaban maleate is rapidly absorbed, reaching peak blood and plasma concentrations within approximately 45 minutes. [] The absorption of Darexaban maleate from the gastrointestinal tract is estimated to be at least 50%. [] Excretion of the drug and its metabolites occurs relatively equally through feces (51.9%) and urine (46.4%) within 168 hours post-administration. [] This balanced excretion profile suggests the involvement of both renal and hepatic pathways in the elimination of Darexaban maleate and its metabolites.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)